

CY-09 solubility and preparation for experimental use

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Application Notes and Protocols for CY-09

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **CY-09** for experimental use. **CY-09** is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.

Chemical Properties

Property	Value	Reference
Chemical Name	4-[[4-Oxo-2-thioxo-3-[[3- (trifluoromethyl)phenyl]methyl]- 5- thiazolidinylidene]methyl]benz oic acid	[1]
CAS Number	1073612-91-5	[1][2][3][4][5]
Molecular Formula	C19H12F3NO3S2	[1][3][5][6]
Molecular Weight	423.43 g/mol	[1][7]
Purity	≥95% - ≥98%	[1][3][5]



Solubility Data

CY-09 is a crystalline solid with limited solubility in aqueous solutions. Organic solvents are required for the preparation of stock solutions. It is crucial to use fresh, high-quality solvents, as moisture can affect solubility.[7]

Solvent	Maximum Concentration	Notes
DMSO	85 mg/mL (~200.74 mM)	Use fresh, moisture-free DMSO.[7]
77 mg/mL (~181.85 mM)	Sonication is recommended to aid dissolution.[6]	
15 mg/mL	-	-
20 mM (8.47 mg/mL)	Gentle warming may be required.[1]	_
DMF	30 mg/mL	-

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[2]

Preparation of Stock Solutions

For optimal results, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent. This stock solution can then be diluted into aqueous buffers or cell culture media for final experimental use.

Materials:

- CY-09 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes or vials

Protocol:



- Equilibrate the CY-09 vial to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of CY-09 powder using an analytical balance.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher as per solubility data).
- Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate until the solid is fully dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage of **CY-09** is essential to maintain its activity and ensure experimental reproducibility.

Form	Storage Temperature	Stability
Solid Powder	-20°C	≥ 4 years[3]
0°C	Short-term	
In Solvent (e.g., DMSO)	-80°C	1 year
-20°C	1 month[7]	

Note: Stock solutions should be aliquoted to minimize freeze-thaw cycles.[7]

Experimental Protocols In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and subsequent inhibition by **CY-09**.

Materials:

Bone Marrow-Derived Macrophages (BMDMs)



- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Lipopolysaccharide (LPS)
- NLRP3 activators (e.g., ATP, Nigericin, Monosodium Urate (MSU) crystals)
- **CY-09** stock solution (e.g., 10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- ELISA kit for IL-1β

Protocol:

- Cell Seeding: Plate BMDMs in a 12-well plate at a density of 5 x 10⁵ cells/mL and culture overnight.[6]
- Priming: Replace the medium and prime the cells with LPS (50 ng/mL) for 3 hours.[6]
- Inhibitor Treatment: Add CY-09 at desired final concentrations (e.g., 1-10 μM) to the culture medium and incubate for 30 minutes.[2][6]
- NLRP3 Activation: Stimulate the cells with an NLRP3 activator:
 - ATP (2.5 mM) for 30 minutes[6][7]
 - Nigericin (10 μM) for 30 minutes[6][7]
 - MSU (150 μg/mL) for 4 hours[6][7]
- Sample Collection: Collect the cell culture supernatants.
- Analysis: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

In Vivo Preparation and Administration

For in vivo studies, **CY-09** must be formulated in a vehicle suitable for administration to animals.



Vehicle Formulations:

- Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL.[2]
- Formulation 2: 10% DMSO, 90% Corn Oil.[2]
- Formulation 3: 10% DMSO, 10% Solutol HS 15, 80% Saline.[6][8]
- Formulation 4: 10% DMSO, 10% Polyoxyl 15 hydroxystearate, and 80% saline.[9][10]

Preparation Protocol (for Formulation 1):

- Prepare a stock solution of **CY-09** in DMSO (e.g., 25 mg/mL).
- To prepare 1 mL of the final working solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.
- Add 50 μL of Tween-80 and mix until the solution is clear.
- Add 450 μL of saline to bring the final volume to 1 mL.
- The final concentration of CY-09 in this example would be 2.5 mg/mL.

Administration:

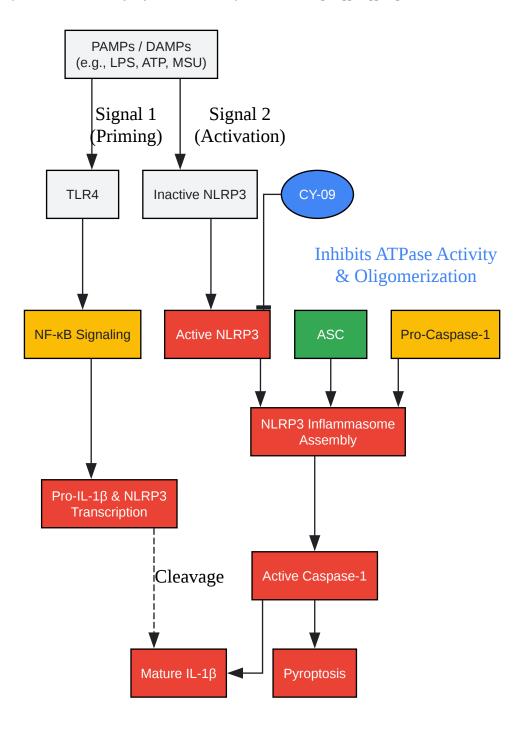
- For studies in mice, **CY-09** has been administered via intraperitoneal (i.p.) injection at doses ranging from 2.5 mg/kg to 10 mg/kg.[3][6][7]
- It is recommended to prepare the in vivo formulation fresh on the day of use.[2]

Mechanism of Action and Signaling Pathway

CY-09 is a selective and direct inhibitor of the NLRP3 inflammasome.[2] It functions by directly binding to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[11][12][13] This binding event inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[2][11] [12] By preventing NLRP3 oligomerization, **CY-09** blocks the recruitment of the adaptor protein



ASC and pro-caspase-1, thereby inhibiting caspase-1 activation and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[11][12][14]



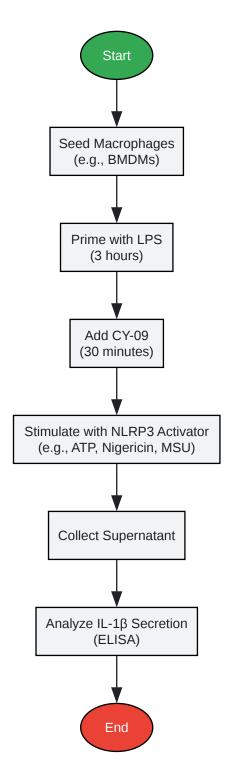
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Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by CY-09.

Experimental Workflow for In Vitro Studies



The following diagram outlines a typical workflow for evaluating the efficacy of **CY-09** in an in vitro cell-based assay.



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Caption: Workflow for in vitro evaluation of CY-09's inhibitory effect.



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